7-Chloro-5-fluoro-3-methyl-1H-indole
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name 7-chloro-5-fluoro-3-methyl-1H-indole systematically describes the compound’s structure, specifying the positions of substituents on the indole scaffold. The indole nucleus consists of a bicyclic framework with a six-membered benzene ring fused to a five-membered pyrrole ring. Substitutions occur at the 3-, 5-, and 7-positions:
- A methyl group (-CH~3~) at position 3
- A fluorine atom (-F) at position 5
- A chlorine atom (-Cl) at position 7
The molecular formula C~9~H~7~ClFN corresponds to a molecular weight of 183.61 g/mol . The SMILES notation CC1=CNC2=C1C=C(F)C=C2Cl encodes the connectivity of atoms, highlighting the methyl group at position 3 and the halogen atoms at positions 5 and 7.
Table 1: Key Structural Parameters of 7-Chloro-5-fluoro-3-methyl-1H-indole
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C~9~H~7~ClFN | |
| Molecular Weight | 183.61 g/mol | |
| IUPAC Name | 7-Chloro-5-fluoro-3-methyl-1H-indole | |
| SMILES | CC1=CNC2=C1C=C(F)C=C2Cl |
The substitution pattern creates steric and electronic effects. The electron-withdrawing halogens (-F and -Cl) at positions 5 and 7 reduce electron density in the aromatic system, while the methyl group at position 3 introduces steric bulk. This arrangement contrasts with simpler indoles like 5-methyl-7-chloro-1H-indole (C~9~H~8~ClN), which lacks the fluorine substituent.
Crystallographic Analysis and Conformational Studies
While crystallographic data for 7-chloro-5-fluoro-3-methyl-1H-indole are not explicitly reported in the literature, analogous halogenated indoles provide insights into likely conformational preferences. For example, 3-bromo-7-fluoro-5-methyl-1-tosyl-1H-indole (C~16~H~17~BrFN~2~O~2~S) adopts a planar indole core with substituents oriented perpendicular to the aromatic plane to minimize steric clashes.
Key Inferences from Related Structures:
- Planarity of the Indole Core : Halogenated indoles typically maintain near-planar geometries to preserve aromaticity, as observed in tosylated derivatives.
- Substituent Orientation : Bulky groups (e.g., tosyl) at position 1 force halogen and methyl substituents into specific conformations to avoid steric hindrance.
- Intermolecular Interactions : Halogen atoms participate in weak C–X···π interactions, influencing crystal packing.
For 7-chloro-5-fluoro-3-methyl-1H-indole, computational modeling (e.g., density functional theory) could predict bond lengths and angles. The C–Cl bond is expected to measure approximately 1.74 Å , while the C–F bond would be shorter (~1.35 Å), consistent with trends in halogenated aromatics.
Comparative Structural Analysis with Related Halogenated Indoles
Halogenated indoles exhibit diverse biological and material properties dependent on their substitution patterns. The following table compares 7-chloro-5-fluoro-3-methyl-1H-indole with structurally related compounds:
Table 2: Structural Comparison of Halogenated Indoles
Key Observations:
- Halogen Effects : The presence of fluorine (van der Waals radius: 1.47 Å) at position 5 in 7-chloro-5-fluoro-3-methyl-1H-indole reduces steric bulk compared to larger halogens like bromine (1.85 Å).
- Electron-Withdrawing Groups : Nitro (-NO~2~) substituents, as in 7-chloro-5-nitro-1H-indole, exert stronger electron-withdrawing effects than halogens, altering reactivity in electrophilic substitution reactions.
- Tosyl Protection : Tosyl groups at position 1, as seen in synthetic intermediates, enhance solubility in organic solvents but mask the indole nitrogen’s nucleophilicity.
The methyl group at position 3 in 7-chloro-5-fluoro-3-methyl-1H-indole distinguishes it from most marine indole alkaloids, which often feature substituents at positions 5 and 6. For instance, leptoclinidamines contain bromine at position 6 and β-substituted alanine moieties, highlighting the structural diversity achievable within this class.
Properties
Molecular Formula |
C9H7ClFN |
|---|---|
Molecular Weight |
183.61 g/mol |
IUPAC Name |
7-chloro-5-fluoro-3-methyl-1H-indole |
InChI |
InChI=1S/C9H7ClFN/c1-5-4-12-9-7(5)2-6(11)3-8(9)10/h2-4,12H,1H3 |
InChI Key |
RTHNZTMSQPZFOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-fluoro-3-methyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and 3-methylindole.
Fluorination: The fluorine atom can be introduced using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group can be introduced using methylating agents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 7-Chloro-5-fluoro-3-methyl-1H-indole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-fluoro-3-methyl-1H-indole can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it can undergo electrophilic substitution reactions at the available positions.
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can be used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products Formed
Electrophilic Substitution: Substituted indole derivatives.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Nucleophilic Substitution: Substituted indole derivatives with nucleophiles replacing chlorine or fluorine.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research demonstrates that 7-chloro-5-fluoro-3-methyl-1H-indole exhibits antiviral properties, particularly against influenza viruses. It serves as a bioisostere of 7-azaindole, which has been shown to inhibit the PB2 protein of influenza, crucial for viral replication. Studies indicate that compounds with a similar structure can effectively bind to viral targets, leading to reduced viral load in infected cells .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Indole derivatives are known to inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting protein kinases involved in tumor growth. For instance, studies have shown that related indole compounds can inhibit the vascular endothelial growth factor receptor (VEGFR), a key target in cancer therapy .
The biological activity of 7-chloro-5-fluoro-3-methyl-1H-indole can be summarized as follows:
Case Studies
Several case studies highlight the therapeutic potential of indole derivatives similar to 7-chloro-5-fluoro-3-methyl-1H-indole:
Case Study 1: Influenza Inhibition
A study evaluated the efficacy of indole derivatives against influenza A virus. The results indicated that compounds structurally related to 7-chloro-5-fluoro-3-methyl-1H-indole significantly reduced viral titers in vitro, demonstrating their potential as antiviral agents .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines (e.g., MCF-7 and HCT116) revealed that indole derivatives could induce apoptosis and exhibit cytotoxic effects at low concentrations (IC50 values ranging from 8 µM to 15 µM). These findings suggest that such compounds might be viable candidates for further development as anticancer therapies .
Summary of Findings
The applications of 7-chloro-5-fluoro-3-methyl-1H-indole extend across several domains in medicinal chemistry:
| Application | Description |
|---|---|
| Antiviral | Effective against influenza virus PB2 inhibition |
| Anticancer | Induces apoptosis and inhibits key oncogenic pathways |
| Antimicrobial | Displays significant activity against bacterial strains |
Mechanism of Action
The mechanism of action of 7-Chloro-5-fluoro-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of chlorine, fluorine, and methyl groups can influence its binding affinity and selectivity. The exact mechanism may vary depending on the specific biological context and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Functional Group Variations
The biological and physicochemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparison of 7-chloro-5-fluoro-3-methyl-1H-indole with structurally related compounds (Table 1):
Table 1: Structural and Functional Comparison of Indole Derivatives
| Compound Name | Substituents (Positions) | Functional Groups | Molecular Weight (g/mol) | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| 7-Chloro-5-fluoro-3-methyl-1H-indole | Cl (7), F (5), CH₃ (3) | Methyl, halogens | 198.63* | Potential pharmaceutical intermediate | [12, 13] |
| 5-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole | Cl (5), F (7), CH₃ (3,3) | Dihydroindole, halogens | 215.66 | Agrochemical research | [14] |
| 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde | F (5), CH₃ (7), CHO (3) | Aldehyde, halogens | 177.18 | Reactive intermediate for synthesis | [12] |
| 7-Chloro-3-(difluoromethyl)-1H-indole | Cl (7), CF₂H (3) | Difluoromethyl, halogen | 201.60 | Pharmaceutical lead optimization | [13] |
| 5-Fluoro-1-methyl-1H-indole | F (5), CH₃ (1) | N-methyl, halogen | 149.17 | Neurological studies | [4] |
| 3-(Imidazolyl)-substituted indoles (e.g., Compound 77) | Cl (7), imidazolyl (3) | Imidazole, halogen | 345.09 | Anticancer activity exploration | [1] |
*Calculated based on molecular formula.
Key Observations:
Halogen Effects: Chlorine and fluorine atoms at positions 5, 7, or adjacent sites enhance lipophilicity and metabolic stability. For example, 7-chloro-3-(difluoromethyl)-1H-indole (MW 201.60) exhibits improved bioavailability compared to non-halogenated analogs .
Functional Group Reactivity : The aldehyde group in 5-fluoro-7-methyl-1H-indole-3-carbaldehyde enables nucleophilic additions, whereas the methyl group in the target compound offers steric bulk without reactivity .
Spectroscopic and Physicochemical Properties
- NMR Shifts : Electron-withdrawing halogens deshield adjacent protons. For example, in 3-(imidazolyl)-7-chloro-1H-indole (Compound 77), the Cl at position 7 causes downfield shifts in nearby aromatic protons (δ 7.5–8.0 ppm) . Similar effects are expected for the target compound.
- Melting Points: Halogenated indoles generally exhibit higher melting points due to increased molecular rigidity. For instance, 5-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole has a melting point >200°C , whereas non-halogenated analogs like 5-fluoro-1-methyl-1H-indole melt at 55–56°C .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Chloro-5-fluoro-3-methyl-1H-indole?
- Methodology :
-
Halogenation Strategies : Use CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures for introducing fluorine at position 5 (as demonstrated in 5-fluoro-indole derivatives) .
-
Chlorination : Electrophilic substitution with iodine catalysts (e.g., I₂ in MeCN at 40°C) optimizes chloro-substitution at position 7 (yield: 98% under these conditions) .
-
Methylation : Introduce methyl groups via Friedel-Crafts alkylation using AlCl₃ or FeCl₃ in aprotic solvents.
- Data Table :
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Fluorination | CuI, PEG-400/DMF, 12h, RT | 22–50% | |
| Chlorination | I₂ (10 mol%), MeCN, 40°C, 5h | 98% | |
| Methylation | AlCl₃, CH₃I, MeCN, 24h | 67% |
Q. How is 7-Chloro-5-fluoro-3-methyl-1H-indole characterized spectroscopically?
- Methodology :
- ¹H/¹³C NMR : Fluorine and chlorine substituents cause deshielding effects. For example, 5-fluoro analogs show ¹H NMR peaks at δ 7.2–7.8 (aromatic) and δ 2.5–3.0 (CH₃) .
- HRMS : Confirm molecular ion peaks (e.g., m/z 213.04 [M+H]⁺ for C₁₀H₇ClF₂N).
- TLC : Use 70:30 EtOAc/hexane (Rf ≈ 0.3) for purity checks .
Q. What safety protocols are recommended for handling halogenated indoles?
- Methodology :
- PPE : Wear nitrile gloves, face shields, and safety glasses (EN 166/NIOSH standards) .
- Engineering Controls : Use fume hoods for reactions involving volatile reagents (e.g., CH₃I).
- Waste Disposal : Neutralize acidic/basic byproducts before disposal .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives?
- Methodology :
- Substituent Modulation : Replace 3-CH₃ with electron-withdrawing groups (e.g., COOH) to enhance polarity (LogP reduction from 1.63 to 0.8) .
- Bioisosteres : Substitute Cl with Br or CF₃ to improve binding affinity (e.g., IC₅₀ reduction from 33 nM to 15 nM in kinase inhibitors) .
- Computational Modeling : Use DFT to predict π-π stacking interactions with target proteins (e.g., EGFR or FLT3) .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Analysis :
- Contradiction : Fluorination yields vary from 22% (room temperature) to 50% (microwave-assisted) .
- Resolution : Optimize via microwave (MW) irradiation (CEM Discover SP reactor) with PowerMAX cooling to reduce side reactions .
- Data Table :
| Method | Temp (°C) | Time (h) | Yield | Reference |
|---|---|---|---|---|
| Conventional | 25 | 24 | 22% | |
| MW-Assisted | 100 | 0.5 | 50% |
Q. How do steric and electronic effects influence regioselectivity in electrophilic substitutions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
